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An Objective Comparison of Dimesitylboron Fluoride and Tris(pentafluorophenyl)borane as
Lewis Acids

Introduction

In the realm of modern synthetic chemistry, boron-based Lewis acids are indispensable tools
for catalysis, small molecule activation, and materials science. Among the most potent and
widely utilized are tris(pentafluorophenyl)borane, B(CsFs)3 (BCF), and dimesitylboron
fluoride, B(Mes)zF. Both molecules are characterized by a highly electrophilic boron center, yet
their reactivity is modulated by distinct steric and electronic environments. This guide provides
a detailed computational and experimental comparison of these two Lewis acids, offering
researchers objective data to inform their selection for specific applications.

Structural and Electronic Properties: A Tale of Two
Boranes

The Lewis acidity of these compounds is a direct consequence of the substituents on the boron
atom. While both are sterically hindered, the nature of this bulk and the electronic effects they
impart are fundamentally different.

e B(CeFs)s: This borane features three pentafluorophenyl rings arranged in a trigonal planar
geometry. The powerful electron-withdrawing inductive effect of the 15 fluorine atoms creates
a highly electron-deficient boron center, making it an exceptionally strong Lewis acid.[1] The
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bulky CeFs groups also provide significant steric shielding, which is a key factor in its ability

to form frustrated Lewis pairs (FLPs).[1]

e B(Mes)zF: This compound combines two bulky mesityl (2,4,6-trimethylphenyl) groups with a

single, highly electronegative fluorine atom. The mesityl groups are among the bulkiest

substituents used in borane chemistry, providing extreme steric hindrance. While the methyl

groups on the mesityl rings are weakly electron-donating via induction, this is counteracted

by the strong inductive pull of the fluorine atom directly bonded to the boron center. This

unique combination of features makes B(Mes)zF a strong Lewis acid with a distinct reactivity

profile, particularly in anion binding.
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Figure 1. Key structural and electronic feature comparison.

Quantitative Comparison of Lewis Acidity

The strength of a Lewis acid can be quantified using various computational and experimental

scales. Computationally, the Fluoride lon Affinity (FIA) is a measure of intrinsic or "global" Lewis

acidity. Experimentally, the Gutmann-Beckett method provides an Acceptor Number (AN) that

reflects the "effective" Lewis acidity in solution towards a specific probe.

Table 1: Computational Lewis Acidity Parameters
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Parameter

Dimesitylboron Fluoride
(B(Mes)2F)

Tris(pentafluorophenyl)bor
ane (B(CeFs)3)

Fluoride lon Affinity (FIA)
(kd/mol)

Value not readily available in
cited literature. Expected to be
high due to the B-F bond.

~450-480[1]

LUMO Energy

The dimesitylboryl group is a
strong acceptor, leading to low
LUMO energies.[2]

Exceptionally low-lying LUMO,
contributing to its high
reactivity.[3]

Table 2: Experimental Lewis Acidity and Application

Data

Parameter

Dimesitylboron Fluoride
(B(Mes)2F)

Tris(pentafluorophenyl)bor
ane (B(CeFs)3)

Gutmann-Beckett Acceptor
Number (AN)

Value not readily available in

cited literature.

82 (in CD2Cl2)[1]

Application Highlight

Fluoride ion sensing, anion
binding.[2]

Frustrated Lewis Pairs,

polymerization co-catalyst.[4]

[5]

Discussion of Lewis Acidity Data: B(CeFs)s is confirmed as one of the strongest neutral Lewis

acids, with a very high calculated FIA.[1] Its experimental Gutmann-Beckett AN value of 82 is

considered a significant underestimation of its intrinsic acidity; the steric bulk of the CeFs

groups hinders optimal interaction with the bulky triethylphosphine oxide (EtsPO) probe used in

the method.[1]

While precise, directly comparable FIA and AN values for B(Mes)zF are not available in the

cited literature, its chemical behavior provides strong evidence of its Lewis acidic character. Its

widespread use as a fluorescent turn-off sensor for fluoride ions demonstrates a high affinity for
this hard anion.[2] The Lewis acidity of B(Mes)zF is driven by the potent inductive effect of the

fluorine atom, though it is moderated by the electron-donating tendency of the mesityl groups.

In contrast, the acidity of B(CsFs)s is amplified by the cumulative effect of three strongly

withdrawing aryl groups.
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Performance in Catalysis and Molecular
Recognition

The unique steric and electronic profiles of B(Mes)zF and B(CeFs)s dictate their utility in
different chemical contexts.

Frustrated Lewis Pair (FLP) Chemistry: Both boranes are sufficiently bulky to form FLPs with
sterically demanding Lewis bases, preventing the formation of a classical dative bond. B(CsFs)3
is a canonical example of a Lewis acid used in FLPs for the activation of small molecules like
Hz, olefins, and CO:.[5] The combination of extreme Lewis acidity and steric bulk makes it
highly effective in these transformations. B(Mes)zF, with its exceptionally bulky mesityl groups,
is also a viable component for FLP chemistry.
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Figure 2. General mechanism of Hz activation by an FLP.

Experimental and Computational Protocols
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Gutmann-Beckett Method

This widely used experimental technique assesses the Lewis acidity of a substance in solution
by measuring the change in the 3:P NMR chemical shift of a probe molecule, triethylphosphine
oxide (EtsPO).[6][7]

Protocol:

» A solution of the Lewis acid is prepared in a weakly coordinating, deuterated solvent (e.g.,
CD2Clz or CeDe).

e An equimolar amount of EtsPO is added to the solution.
e The 3P{H} NMR spectrum is recorded.

e The chemical shift of the complexed EtsPO (&_sample) is compared to that of free EtsPO in
a non-coordinating solvent like hexane (&_ref = 41.0 ppm).[6]

e The Acceptor Number (AN) is calculated using the formula: AN = 2.21 x (d_sample — 41.0).
[6] A higher AN value indicates greater effective Lewis acidity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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